

Licofelone-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: Licofelone-d6

Cat. No.: B12397647

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An In-Depth Technical Guide to Licofelone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Licofelone-d6**, a deuterated analog of the novel dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, Licofelone. This document details its chemical properties, mechanism of action, relevant experimental protocols, and clinical trial data of the parent compound, offering valuable insights for researchers in pharmacology and drug development.

Core Data Presentation

Quantitative data for **Licofelone-d6** and its parent compound, Licofelone, are summarized below for easy reference and comparison.

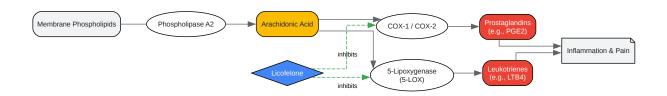
Parameter	Licofelone-d6	Licofelone
CAS Number	1178549-81-9	156897-06-2
Molecular Formula	C23H16D6CINO2	C23H22CINO2
Molecular Weight	385.92 g/mol	379.9 g/mol



Mechanism of Action: Dual Inhibition of Arachidonic Acid Pathways

Licofelone exerts its anti-inflammatory and analgesic effects by inhibiting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1] The deuteration in **Licofelone-d6** is intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability without changing its fundamental mechanism of action.

Below is a diagram illustrating the arachidonic acid signaling pathway and the inhibitory action of Licofelone.



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Caption: Arachidonic Acid Cascade and Licofelone's dual inhibitory action.

Experimental Protocols

This section provides detailed methodologies for key in vitro and clinical experiments relevant to the study of Licofelone and its analogs.

In Vitro Enzyme Inhibition Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

A robust method for determining COX inhibition involves measuring the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then spontaneously converted to prostaglandin E2 (PGE2).



- Enzyme and Substrate Preparation:
 - Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
 - Prepare a stock solution of arachidonic acid in ethanol.

Assay Procedure:

- o In an Eppendorf tube, combine 146 μL of 100 mM Tris-HCl (pH 8.0) buffer, 2 μL of 100 μM hematin, and 10 μL of 40 mM L-epinephrine.
- Add 20 μL of the enzyme solution (approximately 0.1-0.2 μg of COX-1 or COX-2).
- Introduce 2 μL of Licofelone (or Licofelone-d6) at various concentrations (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μL of arachidonic acid solution.
- After a 2-minute incubation at 37°C, terminate the reaction by adding 20 μL of 1 M HCl.
- Extract the prostaglandins with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.

Quantification:

- Analyze the concentration of PGE2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

5-Lipoxygenase (5-LOX) Inhibition Assay:

The 5-LOX inhibitory activity can be assessed by measuring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), or subsequent leukotrienes.



- Enzyme and Substrate Preparation:
 - Use a crude enzyme preparation from a suitable source, such as rat basophilic leukemia
 (RBL-1) cells or human polymorphonuclear leukocytes (PMNLs).
 - Prepare a stock solution of linoleic acid or arachidonic acid in ethanol.
- Assay Procedure:
 - In a reaction vessel, combine the enzyme preparation with a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).
 - Add Licofelone (or Licofelone-d6) at various concentrations and incubate for 5 minutes at 25°C.
 - Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 0.6 mM).
 - Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product.
- Quantification:
 - Calculate the rate of reaction from the change in absorbance over time.
 - Determine the IC50 value by comparing the reaction rates in the presence and absence of the inhibitor.[2]

Clinical Trial Protocol for Osteoarthritis

The efficacy and safety of Licofelone have been evaluated in several clinical trials for the treatment of osteoarthritis (OA), often using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) as a primary endpoint.

- Study Design: A multicenter, randomized, double-blind, active-controlled trial.
- Patient Population: Patients with symptomatic OA of the knee, diagnosed according to the American College of Rheumatology (ACR) criteria.



Treatment Arms:

- Licofelone (e.g., 200 mg twice daily)
- Active comparator (e.g., Naproxen 500 mg twice daily or Celecoxib 200 mg once daily)
- Duration: Typically 12 to 52 weeks.
- Outcome Measures:
 - Primary Endpoint: Change from baseline in the WOMAC pain subscale score. The WOMAC index is a self-administered questionnaire with subscales for pain, stiffness, and physical function.[3][4] Scores for each question are typically on a 0-10 numerical rating scale.[4]
 - Secondary Endpoints: Changes in WOMAC stiffness and physical function subscales, patient global assessment of disease activity, and safety assessments (e.g., incidence of gastrointestinal adverse events).

Data Analysis:

- The primary efficacy analysis is typically a comparison of the mean change from baseline in the WOMAC pain score between the treatment groups.
- A responder analysis may also be performed, defining a responder as a patient who achieves a certain percentage of improvement (e.g., ≥30%) from baseline in the WOMAC score.[5][6]

Synthesis of Licofelone-d6

While a specific protocol for the synthesis of **Licofelone-d6** is not readily available in the public domain, a plausible synthetic route can be inferred from general methods for the deuteration of related heterocyclic compounds. The deuterium atoms in **Licofelone-d6** are located on the two methyl groups of the pyrrolizine ring. A potential strategy would involve the use of a deuterated starting material or a late-stage H/D exchange reaction.

A possible approach could involve the synthesis of a key intermediate, a deuterated pyrrolidine derivative, which can then be used to construct the final pyrrolizine ring system of Licofelone.



Catalytic asymmetric synthesis methods for enantioenriched α -deuterated pyrrolidine derivatives have been reported, often employing a combination of H/D exchange and 1,3-dipolar cycloaddition reactions with a deuterium source like D2O.[7][8]

Clinical Efficacy and Safety of Licofelone

Clinical trials have demonstrated that Licofelone is an effective and well-tolerated treatment for the signs and symptoms of osteoarthritis.

Clinical Trial Comparison	Efficacy Outcome (WOMAC Index)	Key Safety Findings
Licofelone (200 mg bid) vs. Naproxen (500 mg bid) - 12 weeks	69.4% of Licofelone-treated patients were responders, compared to 68.4% with Naproxen.[5][6]	The incidence of gastrointestinal adverse events was lower in the Licofelone group.
Licofelone (100 mg & 200 mg bid) vs. Naproxen (500 mg bid) - 52 weeks	Efficacy of Licofelone 200 mg was similar to Naproxen, with a trend towards greater efficacy at later time points.[9]	Licofelone was generally better tolerated than Naproxen.
Licofelone (200 mg bid) vs. Celecoxib (200 mg qd) - 12 weeks	Licofelone was as effective as Celecoxib in improving WOMAC scores.[5]	Licofelone showed a lower incidence of adverse events compared to Celecoxib.

Conclusion

Licofelone represents a promising class of anti-inflammatory and analgesic agents with a dual mechanism of action that offers potential safety advantages over traditional NSAIDs and selective COX-2 inhibitors. The deuterated analog, **Licofelone-d6**, is a valuable tool for further research into the pharmacokinetics and metabolism of this compound. The experimental protocols and clinical data presented in this guide provide a solid foundation for scientists and drug development professionals working in this area. Further studies are warranted to fully elucidate the therapeutic potential of Licofelone and its deuterated derivatives.



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